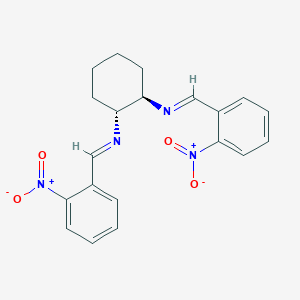
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine, also known as H2NBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. H2NBD is a photochromic molecule that undergoes reversible photoisomerization upon exposure to light. This property has made it a valuable tool in studying various biological processes, such as protein-protein interactions, enzyme kinetics, and ion channel gating. In
科学研究应用
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine has found extensive applications in various scientific fields, including biochemistry, biophysics, and pharmacology. One of the primary uses of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine is in the study of protein-protein interactions. N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can be conjugated to proteins, and the photoisomerization of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can be used to detect changes in protein conformation upon ligand binding. This technique has been used to study various protein interactions, such as receptor-ligand binding and enzyme-substrate interactions.
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine has also been used to study enzyme kinetics. By conjugating N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine to an enzyme, the photoisomerization of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can be used to monitor changes in enzyme activity upon ligand binding. This technique has been used to study various enzymes, such as kinases and phosphatases.
In addition, N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine has been used to study ion channel gating. By conjugating N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine to an ion channel, the photoisomerization of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can be used to monitor changes in ion channel activity upon ligand binding. This technique has been used to study various ion channels, such as voltage-gated ion channels and ligand-gated ion channels.
作用机制
The mechanism of action of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine involves reversible photoisomerization upon exposure to light. N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine exists in two isomeric forms, the trans form and the cis form. Upon exposure to light, the trans form of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine undergoes a photochemical reaction, resulting in the formation of the cis form. The cis form of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine can then be converted back to the trans form upon exposure to a different wavelength of light.
Biochemical and Physiological Effects:
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine has been shown to have minimal biochemical and physiological effects. It is not toxic to cells at concentrations used in experiments, and it does not interfere with cellular processes. However, it is important to note that the conjugation of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine to proteins or other molecules may affect their function.
实验室实验的优点和局限性
One of the primary advantages of using N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine in lab experiments is its reversible photoisomerization property. This property allows for the monitoring of changes in protein conformation, enzyme activity, and ion channel gating in real-time. In addition, N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine is easy to conjugate to proteins and other molecules, making it a valuable tool in studying various biological processes.
However, there are also some limitations to using N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine in lab experiments. One limitation is that the photoisomerization of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine requires exposure to specific wavelengths of light, which may limit its use in certain experimental setups. In addition, the conjugation of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine to proteins or other molecules may affect their function, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine in scientific research. One direction is the development of new conjugation methods for N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine, which may allow for its use in a wider range of experiments. Another direction is the development of new applications for N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine, such as in the study of membrane proteins and lipid-protein interactions. Finally, the development of new photochromic molecules with similar properties to N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine may lead to the discovery of new tools for studying biological processes.
合成方法
The synthesis of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine involves the reaction of 1,2-cyclohexanediamine with 2-nitrobenzaldehyde in the presence of a catalyst. The reaction yields a yellow crystalline product that can be purified by recrystallization. The purity of the product can be confirmed by using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
CAS 编号 |
728042-45-3 |
|---|---|
产品名称 |
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine |
分子式 |
C20H20N4O4 |
分子量 |
380.4 g/mol |
IUPAC 名称 |
1-(2-nitrophenyl)-N-[(1R,2R)-2-[(2-nitrophenyl)methylideneamino]cyclohexyl]methanimine |
InChI |
InChI=1S/C20H20N4O4/c25-23(26)19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24(27)28/h1-2,5-8,11-14,17-18H,3-4,9-10H2/t17-,18-/m1/s1 |
InChI 键 |
QKHJFYNPGVPCLF-QZTJIDSGSA-N |
手性 SMILES |
C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-] |
SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-] |
规范 SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-3-[3-bromo-6-(methylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile](/img/structure/B287985.png)
![4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287988.png)
![4-Bromo-2-[3-(3-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287989.png)
![4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287990.png)
![4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287992.png)
![4-bromo-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B287993.png)
![4-bromo-2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B287995.png)
![4-Bromo-2-[3-(4-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287997.png)
![4-Bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287998.png)
![4-Bromo-2-[3-(2,5-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287999.png)
![4-Bromo-2-[3-(2,3-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288001.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288005.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288006.png)
![3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288007.png)